2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
The compound 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide features a 2-oxoimidazolidin-1-yl core linked to a 3-chlorophenyl group and an acetamide side chain substituted with a 2-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-8-3-2-5-14(17)12-21-18(24)13-22-9-10-23(19(22)25)16-7-4-6-15(20)11-16/h2-8,11H,9-10,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJCQQPDFZWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst to form 3-(3-chlorophenyl)-2-imidazolidinone.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the imidazolidinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenylmethyl Group: The final step involves the reaction of the intermediate with 2-methoxybenzylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural Classification and Key Analogues
The compound belongs to the N-substituted acetamide family, often studied for their bioactivity. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Structural Differences and Implications
Core Heterocycle: The target compound’s imidazolidinone core contrasts with benzimidazole (), thiazole (), and oxadiazole () cores in analogs. Thioether linkages in and may improve metabolic stability but reduce solubility compared to the target’s acetamide bond .
Substituent Effects: The 2-methoxyphenylmethyl group in the target compound introduces polarity via the methoxy group, likely improving aqueous solubility compared to dichlorophenyl () or acetylphenyl () substituents .
Biological Activity: While the target compound’s activity is undocumented, analogs like the benzofuran-oxadiazole derivative () show antimicrobial effects, and thiazolidine derivatives () inhibit nitric oxide (NO) with IC₅₀ values of 8.66–45.6 µM .
Biological Activity
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic compound belonging to the imidazolidinone class. This compound has garnered attention due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The molecular formula of the compound is , with a molecular weight of approximately 357.8 g/mol. It appears as a white to off-white powder, is insoluble in water, but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The melting point ranges from 214°C to 216°C, and it has a density of 1.25 g/cm³ at 25°C.
The biological activity of this compound can be attributed to its structural features, particularly the imidazolidinone ring. This moiety allows for various chemical reactions, including nucleophilic substitutions and cyclization, which may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing imidazolidinone derivatives exhibit significant anticancer properties. For instance, in vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacterial strains. Tests conducted on Staphylococcus aureus and Escherichia coli revealed that it possesses bactericidal effects, likely due to its ability to disrupt bacterial cell membranes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer activity on breast cancer cells | Showed significant inhibition of cell proliferation and induced apoptosis. |
| Study 2 | Anti-inflammatory effects in mice | Reduced TNF-alpha and IL-6 levels significantly compared to control groups. |
| Study 3 | Antimicrobial efficacy against common pathogens | Demonstrated bactericidal effects on both Gram-positive and Gram-negative bacteria. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
